molecular formula C10H21NO3 B7972666 N-Boc-1-amino-3-methylbutan-2-ol

N-Boc-1-amino-3-methylbutan-2-ol

Cat. No.: B7972666
M. Wt: 203.28 g/mol
InChI Key: JQFVBIVPRMDXCY-UHFFFAOYSA-N
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Description

N-Boc-1-amino-3-methylbutan-2-ol: is a chemical compound with the molecular formula C10H21NO3 tert-butyl (2-hydroxy-3-methylbutyl)carbamate . This compound is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-amino-3-methylbutan-2-ol typically involves the reaction of 1-amino-3-methylbutan-2-ol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-amino-3-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Trifluoroacetic acid: for deprotection of the Boc group.

    Pyridinium chlorochromate: for oxidation of the hydroxyl group.

    Sodium borohydride: for reduction reactions.

Major Products Formed:

Scientific Research Applications

N-Boc-1-amino-3-methylbutan-2-ol is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of N-Boc-1-amino-3-methylbutan-2-ol involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. The protected amine can then be selectively deprotected under acidic conditions, allowing for controlled synthesis of complex molecules .

Comparison with Similar Compounds

  • N-Boc-1-amino-2-propanol
  • N-Boc-1-amino-3-propanol
  • N-Boc-1-amino-4-butanol

Uniqueness: N-Boc-1-amino-3-methylbutan-2-ol is unique due to its branched structure, which provides steric hindrance and enhances the stability of the Boc protecting group. This makes it particularly useful in the synthesis of sterically demanding molecules .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-3-methylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFVBIVPRMDXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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